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Compound of Interest

Compound Name: CHIP28

Cat. No.: B1177719 Get Quote

An in-depth analysis of CHIP28 (Aquaporin-1) expression reveals significant dysregulation in

various disease states compared to healthy tissues, highlighting its potential as a diagnostic

marker and therapeutic target. This guide provides a comprehensive comparison of CHIP28
expression, supported by quantitative data, detailed experimental protocols, and pathway

visualizations to aid researchers, scientists, and drug development professionals in their

understanding of this critical water channel protein.

CHIP28, also known as Aquaporin-1 (AQP1), is a 28 kDa integral membrane protein that

functions as a water channel, playing a crucial role in fluid homeostasis across various tissues.

While its expression is well-characterized in healthy tissues, particularly in the kidneys and red

blood cells, emerging evidence indicates a significant alteration in its expression levels in a

multitude of pathological conditions, including cancer and kidney diseases. This guide

synthesizes the current knowledge on CHIP28 expression in healthy versus diseased tissues,

offering a valuable resource for ongoing research and therapeutic development.

Quantitative Expression of CHIP28 (AQP1): A
Comparative Overview
The expression of CHIP28/AQP1 is markedly different in diseased tissues compared to their

healthy counterparts. Below is a summary of quantitative data from various studies, illustrating

these disparities.
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Tissue/Disease
Healthy Tissue
Expression

Diseased
Tissue
Expression

Method of
Analysis

Reference

Cervical Tissue

High expression

in normal

cervical tissues

(100% positive

staining).[1]

Decreased

mRNA

expression in

cervical cancer

(mean fold

change of 0.434

compared to

adjacent normal

tissue).[1]

qRT-PCR,

Western Blot,

Immunohistoche

mistry (IHC)

[1]

Kidney (Renal

Cell Carcinoma)

High expression

in normal

proximal tubules

and descending

thin limbs.

Significantly

lower mRNA and

protein

expression in

clear cell renal

cell carcinoma

(ccRCC).[2][3]

Proteomics, qRT-

PCR,

Immunohistoche

mistry (IHC)

[2][3]

Kidney

(Nephrotic

Syndrome)

Predominantly

expressed in the

membranes of

proximal tubular

epithelial cells.[4]

Significantly

reduced

expression in the

proximal tubules

of patients with

nephrotic

syndrome with

edema.[4]

Immunohistoche

mistry (IHC)
[4]

Breast Tissue Moderate

expression in

basolateral

membranes of

mammary ducts

and glands.[5]

Cytoplasmic

expression is

gradually up-

regulated from

benign breast

lesions to

invasive ductal

carcinoma (IDC).

Immunohistoche

mistry (IHC)

[5][6]
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[6] 41.9% of IDC

cases showed

high cytoplasmic

expression.[6]

Colon Tissue

No expression in

the epithelia and

mucosa of the

colon.[5]

Increased mRNA

expression of

AQP1 in early-

stage colorectal

carcinogenesis.

[7]

In situ

hybridization
[5][7]

Brain Tissue

Expression

observed in a

few microvessels

in normal brain.

[7]

Increased

expression in

brain tumors,

particularly in

glioblastoma

cells and

microvascular

endothelial cells.

[5][7]

Immunohistoche

mistry (IHC)
[5][7]

Experimental Workflows for Comparative
Expression Analysis
To ensure robust and reproducible results when comparing CHIP28/AQP1 expression,

standardized experimental workflows are crucial. The following diagram illustrates a typical

workflow for analyzing CHIP28/AQP1 expression in tissue samples.
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A typical experimental workflow for comparing CHIP28/AQP1 expression.

Detailed Experimental Protocols
Accurate assessment of CHIP28/AQP1 expression relies on meticulous experimental

techniques. Below are detailed protocols for the key methods used in the cited studies.

Immunohistochemistry (IHC) for CHIP28 (AQP1)
This protocol is adapted for the detection of AQP1 in formalin-fixed, paraffin-embedded (FFPE)

human tissue sections.

Deparaffinization and Rehydration:

Immerse slides in xylene (2 changes for 5 minutes each).

Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%) for 3 minutes

each.

Rinse with distilled water.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1177719?utm_src=pdf-body-img
https://www.benchchem.com/product/b1177719?utm_src=pdf-body
https://www.benchchem.com/product/b1177719?utm_src=pdf-body
https://www.benchchem.com/product/b1177719?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antigen Retrieval:

Perform heat-induced epitope retrieval using a citrate buffer (10 mM, pH 6.0) in a pressure

cooker or water bath at 95-100°C for 20-30 minutes.

Allow slides to cool to room temperature.

Blocking:

Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for

10 minutes.

Rinse with phosphate-buffered saline (PBS).

Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat

serum in PBS) for 30 minutes.

Primary Antibody Incubation:

Incubate sections with a primary antibody against AQP1 (e.g., rabbit polyclonal) diluted in

blocking buffer overnight at 4°C.

Detection:

Wash slides with PBS (3 changes for 5 minutes each).

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room

temperature.

Wash with PBS.

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

Wash with PBS.

Chromogen and Counterstaining:
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Develop the signal with a chromogen solution such as 3,3'-diaminobenzidine (DAB) until

the desired stain intensity is reached.

Rinse with distilled water.

Counterstain with hematoxylin.

Dehydration and Mounting:

Dehydrate through a graded series of ethanol and clear in xylene.

Mount with a permanent mounting medium.

Western Blotting for CHIP28 (AQP1)
This protocol outlines the detection and quantification of AQP1 protein in tissue lysates.

Protein Extraction:

Homogenize fresh or frozen tissue samples in RIPA buffer containing protease inhibitors.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Collect the supernatant and determine the protein concentration using a BCA or Bradford

assay.

SDS-PAGE:

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

Separate proteins on a 12% SDS-polyacrylamide gel.

Electrotransfer:

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose

membrane.

Blocking and Antibody Incubation:
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Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-

buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody against AQP1 diluted in blocking buffer

overnight at 4°C.

Secondary Antibody and Detection:

Wash the membrane with TBST (3 changes for 10 minutes each).

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane with TBST.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with

a chemiluminescence detection system.

Analysis:

Quantify band intensities using densitometry software and normalize to a loading control

such as β-actin or GAPDH.

Quantitative Real-Time PCR (qRT-PCR) for CHIP28
(AQP1) mRNA
This protocol is for the quantification of AQP1 mRNA levels in tissue samples.

RNA Extraction and cDNA Synthesis:

Extract total RNA from tissue samples using a commercial kit according to the

manufacturer's instructions.

Assess RNA quality and quantity using a spectrophotometer.

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

qPCR Reaction:
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Prepare a reaction mixture containing cDNA, SYBR Green master mix, and AQP1-specific

forward and reverse primers.

Perform the qPCR reaction in a real-time PCR system with the following typical cycling

conditions:

Initial denaturation at 95°C for 10 minutes.

40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1

minute.

Include a melt curve analysis to verify the specificity of the amplified product.

Data Analysis:

Determine the cycle threshold (Ct) values for AQP1 and a reference gene (e.g., GAPDH,

ACTB).

Calculate the relative expression of AQP1 mRNA using the 2-ΔΔCt method.

CHIP28 (AQP1) and the Wnt/β-catenin Signaling
Pathway
Recent studies have implicated AQP1 in the modulation of key signaling pathways involved in

cell proliferation, migration, and tumorigenesis. One such pathway is the Wnt/β-catenin

signaling cascade. Evidence suggests that AQP1 can interact with β-catenin, a central

component of this pathway.[8][9][10] This interaction may prevent the degradation of β-catenin,

leading to its accumulation and translocation to the nucleus, where it can activate the

transcription of target genes involved in cell growth and proliferation.[8][10]
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Proposed interaction of CHIP28 (AQP1) with the Wnt/β-catenin signaling pathway.
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This guide provides a foundational understanding of the differential expression of

CHIP28/AQP1 in health and disease. The provided data, protocols, and pathway diagrams are

intended to serve as a valuable resource for the scientific community to further investigate the

role of this important water channel in various physiological and pathological processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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